3-Ethylpentanoic acid

Description

Contextualization within Branched-Chain Carboxylic Acids

Carboxylic acids are organic compounds characterized by the presence of a carboxyl functional group (-COOH). cymitquimica.com This family of molecules is vast and includes straight-chain and branched-chain structures. wikipedia.orgmsu.edu Branched-chain carboxylic acids, as the name suggests, feature an alkyl group branching off the main carbon chain. researchgate.net This structural deviation from their linear counterparts leads to distinct physical properties, such as lower melting and boiling points, due to a reduction in the effectiveness of intermolecular forces. numberanalytics.com

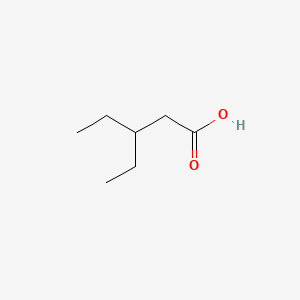

3-Ethylpentanoic acid is a prime example of a branched-chain carboxylic acid. cymitquimica.com Its structure consists of a five-carbon pentanoic acid backbone with an ethyl group attached to the third carbon atom. cymitquimica.com This specific arrangement of atoms imparts particular characteristics to the molecule, including a degree of hydrophobicity due to the ethyl group, while the carboxylic acid group allows for hydrogen bonding and imparts acidic properties. cymitquimica.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Molecular Formula | C7H14O2 |

| Molecular Weight | 130.18 g/mol |

| Boiling Point | 212 °C |

| CAS Number | 58888-87-2 |

Note: The data in this table is compiled from various chemical data sources. biosynth.comstenutz.eu

Significance as a Synthetic Intermediate in Organic and Medicinal Chemistry

An intermediate in the context of chemical synthesis is a molecule that is formed from the reactants and reacts further to give the desired product. usitc.gov this compound serves as a crucial synthetic intermediate, acting as a building block for the construction of more complex molecules. cymitquimica.com Its carboxyl group can readily undergo a variety of chemical transformations, including esterification and amidation, which are fundamental reactions in organic synthesis. cymitquimica.comnumberanalytics.com

In medicinal chemistry, the structural motif of this compound is incorporated into various molecules of therapeutic interest. For instance, it is a starting material in the synthesis of (2S)-2-acetamido-3-ethylpentanoic acid, a non-proteinogenic amino acid derivative with potential applications in biochemical research and pharmaceutical development. evitachem.com The synthesis involves the reaction of the carboxylic acid group of this compound with an amine, followed by subsequent chemical modifications. evitachem.com

Furthermore, research has explored the derivatives of this compound for their potential biological activities. For example, 3-Ethyl-3-hydroxypentanoic acid, a related compound, is investigated as a precursor for drug development and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The structural framework provided by this compound allows for the introduction of other functional groups, leading to a diverse range of molecules with potentially valuable biological properties.

Overview of Research Trajectories and Scholarly Contributions

Research involving this compound has followed several key trajectories. A significant area of investigation has been its role as an inhibitor of certain enzymes. Studies have shown that this compound can inhibit the activity of histone deacetylase (HDAC), an enzyme family that is a target for anticancer drug development. biosynth.com It has also been found to inhibit fatty acid synthase, which could have implications for liver health. biosynth.com

Another important research avenue is the exploration of its derivatives in various fields. For example, derivatives of similar branched-chain acids like 2-ethylhexanoic acid are used as plasticizers, in the formulation of lubricants, and in the synthesis of paint driers. researchgate.netresearchandmarkets.comverifiedmarketresearch.com While not directly about this compound, this highlights the broader industrial and research interest in this class of compounds. The synthesis and study of derivatives like 3-ethyl-3-hydroxymethyloxetane for use in polymerization reactions also represent a significant research direction.

Scholarly contributions have focused on understanding the structure-activity relationships of this compound and its derivatives. This involves synthesizing new compounds based on its scaffold and evaluating their biological effects. The ultimate goal of this research is to develop new molecules with improved efficacy and specificity for various therapeutic and industrial applications.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-ethylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUUSOSLBXVJKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20207594 | |

| Record name | Pentanoic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58888-87-2 | |

| Record name | 3-Ethylpentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58888-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentanoic acid, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058888872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 3-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20207594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Ethylpentanoic Acid and Its Molecular Congeners

Contemporary Approaches to the Preparation of 3-Ethylpentanoic Acid

The synthesis of racemic this compound can be accomplished through several well-established chemical reactions, offering reliable pathways to this compound.

Carboxylic Acid Synthesis via Established Chemical Transformations

Classical methods for carboxylic acid synthesis are readily applicable for the preparation of this compound. One of the most direct routes is the oxidation of the corresponding primary alcohol or aldehyde. ontosight.ai For instance, the oxidation of 3-ethylpentanal (B3010029) provides a straightforward pathway to the desired carboxylic acid.

Another fundamental approach is the malonic ester synthesis. This method is exemplified by the preparation of the related compound, 3-methylpentanoic acid, which involves the saponification of ethyl sec-butylmalonate with potassium hydroxide, followed by acidification and decarboxylation upon heating. orgsyn.org A similar strategy using the appropriately substituted diethyl malonate, namely diethyl (1-ethylpropyl)malonate, would yield this compound.

Generation from Derived Precursors: Strategic Pathways

This compound can also be generated from various functional group derivatives through strategic hydrolysis reactions. The hydrolysis of this compound esters, such as methyl 3-ethylpentanoate, serves as a common final step in multi-step synthetic sequences. ontosight.ai This reaction is typically performed under acidic or basic conditions to release the free carboxylic acid.

Similarly, the hydrolysis of amides provides another route. Pentanamide, 3-ethyl-, a derivative of this compound where the hydroxyl group is replaced by an amine group, can be synthesized and subsequently hydrolyzed to yield the target acid. ontosight.ai These pathways are valuable as the ester and amide precursors are often used as intermediates in the synthesis of more complex molecules. ontosight.aievitachem.com

Stereoselective Synthesis of this compound Enantiomers

The synthesis of single enantiomers of chiral molecules is crucial in fields like pharmaceutical development, as different enantiomers can have distinct biological activities. researchgate.netacs.org The carbon atom at the 3-position of this compound is not a stereocenter. However, its molecular congeners, such as those substituted at the alpha-carbon (C2) or other positions, can be chiral. Methodologies developed for these related structures, as well as for chiral 3-substituted carboxylic acids, illustrate the advanced strategies available for enantiomeric control.

Chiral Auxiliary-Assisted Syntheses for Enantiomeric Control

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. sciencenet.cn After the desired chiral center is created, the auxiliary is removed.

A notable example is the enantioselective synthesis of (S)- and (R)-2-ethylpentanoic acid, an isomer of this compound, using a quinazolinone derivative as a chiral auxiliary. ekb.eg This study highlights how factors like the order of alkyl group addition and the deprotonation temperature can influence the configuration and enantiomeric purity of the final product, achieving enantiomeric excesses (ee) ranging from 90-98%. ekb.eg In another application, pseudoephedrine has been employed as a powerful chiral auxiliary for the asymmetric synthesis of α-substituted chiral side chains. researchgate.net These examples demonstrate the power and flexibility of using chiral auxiliaries to produce enantiomerically enriched carboxylic acids. ekb.egresearchgate.net

Asymmetric Catalysis in the Formation of Chiral this compound

Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, utilizing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. researchgate.netrug.nl These catalysts can be small organic molecules (organocatalysts) or, more commonly, complexes of transition metals with chiral ligands. rug.nlnih.govnih.gov

While specific examples of asymmetric catalysis directly yielding chiral versions of this compound are not prominent in the literature, the general principles are widely applied to the synthesis of chiral carboxylic acids and their precursors. nih.gov For instance, multi-catalytic strategies combining organocatalysis, photocatalysis, and hydrogen atom transfer (HAT) catalysis have been developed to synthesize α-chiral aldehydes, which can be further oxidized to the corresponding carboxylic acids without loss of enantiomeric purity. nih.govfrontiersin.org Similarly, photoinduced copper catalyst systems have been used for the enantioconvergent amidation of racemic alkyl electrophiles, a reaction that forms a key C-N bond found in many biologically active molecules. nih.govfrontiersin.org These advanced catalytic systems represent a frontier in asymmetric synthesis applicable to a wide range of chiral targets.

Diastereoselective and Enantiopure Access Routes to this compound

Diastereoselective synthesis creates a new stereocenter under the influence of a pre-existing one within the molecule. An alternative approach is to begin a synthesis with an enantiomerically pure starting material from the "chiral pool." sciencenet.cn

A highly effective method for producing optically active 3-alkylcarboxylic acids has been developed that starts from an enantiomerically pure alcohol. google.com This process was used to prepare (S)-5-benzyloxy-3-ethylpentanoic acid, a derivative of this compound. The synthesis begins with (R)-1-benzyloxypentan-3-ol (>99% ee), which is activated (e.g., by conversion to a tosylate) and then used to alkylate a malonic acid derivative. google.com This key alkylation step proceeds with complete stereoselective inversion of the chiral center. Subsequent hydrolysis and decarboxylation afford the final product with both high chemical purity and high enantiomeric excess (>99% ee). google.com This method demonstrates an efficient transfer of chirality from an accessible enantiopure starting material to the final product.

| Diastereoselective Synthesis of (S)-5-benzyloxy-3-ethylpentanoic acid google.com | |

| Starting Material | (R)-1-benzyloxypentan-3-ol |

| Starting Material Enantiomeric Excess | >99% ee |

| Key Reaction Step | Alkylation of a malonic ester with stereoinversion |

| Final Product | (S)-5-benzyloxy-3-ethylpentanoic acid |

| Final Product Enantiomeric Excess | >99% ee |

| Overall Yield (4 stages) | 61% of theory |

Enzymatic methods also provide powerful diastereoselective routes. For example, the horse liver alcohol dehydrogenase (HLADH) catalyzed oxidation of 3-substituted pentane-1,5-diols proceeds with high enantiotopic selectivity to yield chiral lactones. cdnsciencepub.com Applying this to 3-ethylpentane-1,5-diol would involve the selective oxidation of one of the two prochiral hydroxyethyl (B10761427) groups, leading to a chiral lactone that is a direct precursor to an enantiomerically enriched 3-ethyl-5-hydroxypentanoic acid. cdnsciencepub.com

Principles of Sustainable Synthesis in this compound Production

The production of specialty chemicals like this compound is undergoing a paradigm shift, moving away from traditional synthetic routes towards more sustainable practices. This involves a holistic approach to chemical process design that prioritizes safety, efficiency, and environmental stewardship. Key to this is the adoption of green solvents and advanced catalytic systems that improve atom economy.

Green Solvents and Reagents in Optimized Synthetic Protocols

The choice of solvent is critical in green chemistry as they often constitute the largest mass component in a chemical reaction. acs.org Traditional organic solvents are frequently volatile, flammable, and toxic, posing significant environmental and safety risks. acs.org The development and application of green solvents aim to mitigate these issues.

Green Solvents:

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a highly promising green solvent. tmv.ac.in It is non-toxic, non-flammable, and inexpensive. analytix.co.uk Its properties, such as density and solvating power, can be finely tuned by adjusting temperature and pressure. analytix.co.ukgoogle.com This allows for enhanced reaction control and simplified product separation, as the CO₂ can be returned to a gaseous state post-reaction for easy removal and recycling. researchgate.net Supercritical fluids are particularly effective for reactions involving gaseous reagents and can serve as both a solvent and a reactant, for instance, in photochemical carboxylation processes. olemiss.edu

Ionic Liquids (ILs): Ionic liquids are salts with low melting points (typically below 100 °C) composed of large organic cations and various anions. mdpi.com Their negligible vapor pressure makes them non-volatile, reducing air pollution and exposure risks. mdpi.comgoogle.com The properties of ILs can be tailored by modifying the cation-anion combination, allowing for their use as recyclable reaction media and, in some cases, as catalysts themselves (acidic ILs). mdpi.comaidic.it Protic ionic liquids, synthesized through simple acid-base neutralization, are particularly noteworthy for their low cost and eco-friendly nature. mdpi.com For instance, protic ionic liquids have been synthesized from ethanolamine (B43304) and carboxylic acids like pentanoic acid and hexanoic acid. aidic.it

Water: As a solvent, water is abundant, non-toxic, and non-flammable, making it an ideal green solvent for certain reactions. tmv.ac.inresearchgate.net While the low solubility of non-polar organic compounds in water can be a limitation, this can sometimes be overcome with the use of surfactants or by conducting reactions at elevated temperatures where the ion product of water increases, allowing it to act as an acid or base catalyst. researchgate.net

Solvent-Free (Neat) Reactions: The most environmentally friendly approach is to eliminate the solvent entirely. nih.gov Solvent-free, or neat, reactions reduce waste, simplify purification, and can sometimes lead to higher reaction rates. Biocatalytic processes, for example, can often be conducted in solvent-free media, as demonstrated in the synthesis of branched-chain esters. nih.gov

Table 1: Comparison of Green Solvents for Carboxylic Acid Synthesis

| Green Solvent | Key Advantages | Potential Applications in this compound Synthesis | References |

|---|---|---|---|

| Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, tunable properties, easy separation and recycling. | Esterification, hydrogenation, and carboxylation reactions. Can act as both solvent and C1 source. | analytix.co.ukgoogle.comresearchgate.netolemiss.edu |

| Ionic Liquids (ILs) | Negligible vapor pressure, high thermal stability, tunable properties, potential for recyclability and catalytic activity. | As reaction media for catalytic processes like hydrocarboxylation or as acidic catalysts. | mdpi.comaidic.itmdpi.com |

| Water | Abundant, non-toxic, non-flammable, safe. | Hydrolysis steps or in biphasic catalytic systems. | tmv.ac.inresearchgate.netresearchgate.net |

| Solvent-Free (Neat) | Eliminates solvent waste, simplifies purification, cost-effective, potentially higher reaction rates. | Biocatalytic esterification or transesterification involving this compound. | nih.govnih.gov |

Green Reagents:

The principle of using safer reagents extends to all chemicals used in a process. For instance, in the synthesis of carboxylic acids, using carbon dioxide or formate (B1220265) salts as the carboxylating agent is a greener alternative to highly toxic carbon monoxide. nih.govnih.gov Photocatalytic methods that utilize formate salts for the hydrocarboxylation of alkenes can proceed under mild, ambient conditions, representing a significant improvement over traditional methods requiring high pressures and temperatures. nih.gov

Catalytic Systems for Enhanced Atom Economy and Reduced Environmental Impact

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. diva-portal.org Reactions with high atom economy, such as addition reactions, are inherently less wasteful. Catalysis is a powerful tool for achieving high atom economy, as catalysts can enable new, more direct synthetic pathways that avoid the use of stoichiometric reagents which end up as waste. diva-portal.org

Catalytic Hydrocarboxylation:

A highly atom-economical route to this compound is the direct hydrocarboxylation of an alkene precursor like 3-ethyl-1-pentene. This reaction involves the addition of a hydrogen atom and a carboxyl group across the double bond. Several catalytic systems have been developed for this purpose.

Palladium Catalysts: Palladium-based catalysts have been shown to effectively catalyze the hydrocarboxylation of various terminal alkenes under mild conditions, producing branched-chain carboxylic acids with high regioselectivity. psu.edu

Nickel Catalysts: Nickel complexes are a more earth-abundant and cost-effective alternative to palladium. Nickel-catalyzed hydrocarboxylation of unactivated alkenes using CO₂ as the C1 source has been demonstrated, favoring the formation of branched carboxylic acid isomers. nih.gov These reactions can be performed with a reductant like zinc powder in a solvent such as anhydrous DMF. nih.gov

Iridium Catalysts: Iridium-based catalytic systems, often in combination with a promoter like lithium iodide (LiI), can facilitate the hydrocarboxylation of olefins using both CO₂ and H₂. mdpi.comresearchgate.net These catalysts have shown effectiveness for both terminal and internal olefins, indicating a strong capability for olefin isomerization during the reaction. mdpi.com

Biocatalysis:

Enzymes are highly specific, efficient, and biodegradable catalysts that operate under mild conditions (temperature, pressure, and pH) in aqueous or solvent-free systems. Lipases, for example, are used in the synthesis of branched-chain esters from their corresponding acids and alcohols. nih.gov Research into the biocatalytic activity of lipases with various branched carboxylic acids, such as 3,5,5-trimethylhexanoic acid, has shown excellent results. nih.gov This suggests the potential for developing enzymatic processes for the direct synthesis or resolution of this compound. The use of microbes engineered with specific synthetic pathways also represents a promising frontier for producing non-naturally occurring carboxylic acids from renewable feedstocks. nih.gov

Table 2: Catalytic Methods for the Synthesis of Branched-Chain Carboxylic Acids

| Catalytic Method | Catalyst System Example | Typical Substrate | Key Advantages | References |

|---|---|---|---|---|

| Hydrocarboxylation | Ni(OAc)₂ / dmbpy with Zn reductant | Unactivated terminal alkenes | High atom economy, uses CO₂ as C1 source, favors branched products. | nih.gov |

| Hydrocarboxylation | Palladium(II) chloride / Copper(II) chloride | Terminal alkenes | High regioselectivity for branched acids, mild reaction conditions. | psu.edu |

| Hydrocarboxylation | Ir(acac)(CO)₂ / LiI | Cyclic and linear olefins | Uses CO₂ and H₂, effective for internal and terminal olefins. | mdpi.comresearchgate.net |

| Biocatalysis | Immobilized Lipase (B570770) (e.g., Novozym® 435) | Branched carboxylic acids and alcohols | High specificity, mild conditions, biodegradable catalyst, can be solvent-free. | nih.gov |

| Catalytic Carboxylation | Strong acid catalysts | Olefins (e.g., 2-ethyl-1-butene) | Industrial potential, uses carbon monoxide and water. |

Derivatization Strategies and Functionalization Chemistry of 3 Ethylpentanoic Acid

Elaboration of the Carboxylic Acid Functionality

Synthesis of Esters and Amides of 3-Ethylpentanoic Acid

The conversion of this compound into its corresponding esters and amides is a common strategy to modify its physical and chemical properties. Esterification is typically achieved by reacting the carboxylic acid with an alcohol, often in the presence of an acid catalyst. evitachem.com This reaction is crucial for applications where the carboxylic acid proton might interfere with other reaction steps or to enhance solubility in organic solvents.

Amide synthesis involves the reaction of this compound with ammonia (B1221849) or a primary or secondary amine. evitachem.com This reaction often requires activation of the carboxylic acid, for example, by converting it to an acid chloride, to facilitate the nucleophilic attack by the amine. A specific example of a downstream product is 3-ethyl-valeramide. lookchem.com The formation of amides is a key step in the synthesis of various biologically active molecules and polymers. For instance, N-(Ethylpentanoyl)-2,3,3-trimethylindolinium bromide can be synthesized from 2,3,3-trimethylindolenine (B142774) and ethyl 5-bromopentanoate, indicating the formation of a stable amide linkage. google.com

| Derivative Type | Reactant | General Reaction |

| Ester | Alcohol (R'-OH) | This compound + R'-OH ⇌ 3-Ethylpentanoate ester + H₂O |

| Amide | Amine (R'-NH₂) | This compound + R'-NH₂ → 3-Ethylpentanoic amide + H₂O |

Formation of Acid Halides and their Synthetic Utility

Acid halides, particularly acid chlorides, are highly reactive derivatives of carboxylic acids and serve as important intermediates in organic synthesis. 3-Ethylpentanoyl chloride is synthesized from this compound by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.govepo.org

The high reactivity of the acyl chloride makes it a versatile precursor for the synthesis of other functional groups. For example, it readily reacts with alcohols to form esters and with amines to form amides under mild conditions. This reactivity is exploited in various synthetic procedures, including the production of cellulose (B213188) derivatives where 3-ethylpentanoyl chloride is used as a modifying agent. epo.org Furthermore, chiral acid chlorides like (R)-2-ethylpentanoyl chloride can be used in diastereoselective reactions, for instance, by reacting with a chiral amine like (R)-phenylglycinol to produce diastereomeric amides, which can then be separated. ekb.eg

| Reagent | Product | Key Application |

| Thionyl chloride (SOCl₂) | 3-Ethylpentanoyl chloride | Intermediate for ester and amide synthesis, polymer modification. |

| Oxalyl chloride ((COCl)₂) | 3-Ethylpentanoyl chloride | Intermediate for fine chemical synthesis. |

Synthesis and Application of Amino Acid Derivatives of this compound

The introduction of an amino group into the carbon skeleton of this compound gives rise to non-proteinogenic amino acids, which are of significant interest in medicinal chemistry and peptide science. These unnatural amino acids can be incorporated into peptides to enhance their stability, conformational properties, and biological activity.

Enantioselective Preparation of 2-Amino-3-ethylpentanoic Acid (3-Ethylnorvaline)

2-Amino-3-ethylpentanoic acid, commonly known as 3-ethylnorvaline, is a chiral α-amino acid. glpbio.com The synthesis of enantiomerically pure 3-ethylnorvaline is a key challenge that has been addressed through various asymmetric synthetic strategies. researchgate.net Disubstituted α-amino acids like 3-ethylnorvaline are valuable as they can modify peptide conformations and act as precursors for bioactive compounds. researchgate.net

A significant advancement in its synthesis is a practical, asymmetric amine nucleophilic approach that enables the construction of protected α-ethylnorvaline in just three steps, a notable improvement over a previously reported 11-step sequence. rsc.orgnih.govnih.gov This method highlights the efficiency of modern synthetic methodologies in accessing complex chiral building blocks. rsc.orgnih.gov Other approaches include the use of quinazolinone derivatives in asymmetric synthesis to achieve high enantiomeric purity. researchgate.net The direct α-amination of carboxylic acids using iron catalysis also represents a promising single-step method to produce N-Boc-protected α,α-disubstituted α-amino acids. researchgate.net

| Synthetic Approach | Key Features | Reference |

| Asymmetric Amine Nucleophilic Approach | 3-step synthesis, high efficiency | rsc.orgnih.govnih.gov |

| Quinazolinone-based Asymmetric Synthesis | High enantiomeric purity | researchgate.net |

| Iron-Catalyzed Direct α-Amination | Single-step, sustainable | researchgate.net |

Role of Protecting Groups (Boc, Fmoc) in Peptide Synthesis Incorporating this compound Motifs

In peptide synthesis, the reactive amino and carboxyl groups of amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions during the formation of the peptide bond. csic.es For incorporating 3-ethylnorvaline into a peptide sequence, the α-amino group is typically protected with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethoxycarbonyl (Fmoc) group. fx361.cciris-biotech.deiris-biotech.de

| Protecting Group | Chemical Name | Cleavage Condition | Primary Use |

| Boc | tert-Butyloxycarbonyl | Acidic (e.g., TFA) | Boc-based SPPS, Solution-phase synthesis |

| Fmoc | 9-Fluorenylmethoxycarbonyl | Basic (e.g., Piperidine) | Fmoc-based SPPS |

Integration into Solid-Phase Peptide Synthesis (SPPS) and Solution-Phase Methodologies

The incorporation of 3-ethylnorvaline into peptides is achieved through either solid-phase peptide synthesis (SPPS) or solution-phase methodologies. google.comnih.gov SPPS is a widely used technique where the peptide is assembled step-by-step on an insoluble polymer support. bachem.com This method simplifies the purification process as excess reagents and by-products can be washed away by filtration. bachem.com Protected 3-ethylnorvaline derivatives, such as (S)-Fmoc-2-amino-3-ethyl-pentanoic acid, are crucial building blocks in SPPS, allowing for the efficient construction of peptides containing this bulky, non-proteinogenic residue. chemimpex.com The integration of such residues can be challenging, and specialized coupling reagents may be required to overcome the steric hindrance. google.com

Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS), involves the coupling of amino acids in a homogenous solution. americanpeptidesociety.orgmdpi.com While this method can be more labor-intensive due to the need for purification after each step, it is often preferred for large-scale synthesis of shorter peptides. bachem.comresearchgate.net The Group-Assisted Purification (GAP) strategy is a more recent development in solution-phase synthesis that simplifies purification. nih.gov Both N-Boc and N-Fmoc protected 3-ethylnorvaline can be utilized in solution-phase synthesis, depending on the chosen synthetic route. researchgate.netmdpi.com

| Synthesis Method | Description | Advantages | Disadvantages |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise assembly of amino acids on a solid resin support. bachem.com | Rapid, easily automated, simplified purification. peptide.combachem.com | Can be difficult for very long or complex peptides, requires large excess of reagents. mdpi.com |

| Solution-Phase Peptide Synthesis (LPPS) | Coupling of amino acids in a homogenous solution. americanpeptidesociety.org | Scalable, direct monitoring of reaction progress. bachem.com | Labor-intensive purification, potential solubility issues with longer peptides. bachem.comresearchgate.net |

Incorporation of this compound into Complex Molecular Architectures

The branched aliphatic scaffold of this compound serves as a valuable building block in synthetic chemistry for constructing more complex molecules. Its carboxylic acid group provides a reactive handle for a variety of transformations, allowing for its integration into larger molecular frameworks, including heterocyclic systems and biologically active conjugates. The ethyl branching at the C-3 position imparts specific steric and lipophilic characteristics that can be exploited to influence the physicochemical and biological properties of the resulting complex molecules.

The synthesis of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. sioc-journal.cnrjlbpcs.com The benzimidazole (B57391) moiety, in particular, is a privileged structure found in numerous pharmacologically active compounds. rjlbpcs.comijrar.org The most common and direct method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivatives (such as esters or acid chlorides) under acidic conditions and often with heating. ijrar.orgrasayanjournal.co.in

By applying this established synthetic methodology, this compound can be reacted with an o-phenylenediamine to yield 2-(1-ethylpropyl)benzimidazole. In this reaction, the carboxylic acid of this compound condenses with the diamine, leading to cyclization and the formation of the imidazole (B134444) ring fused to the benzene (B151609) ring. The 1-ethylpropyl group, derived from the this compound backbone, becomes the substituent at the 2-position of the benzimidazole core. Various catalysts, such as mineral acids or Lewis acids, can be employed to facilitate this transformation. ijrar.orgrasayanjournal.co.in

Table 1: General Synthesis of 2-(1-Ethylpropyl)benzimidazole

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| This compound | o-Phenylenediamine | 2-(1-Ethylpropyl)benzimidazole | Condensation/Cyclization |

This synthetic route provides a clear example of how the this compound structural element can be incorporated into a well-known heterocyclic system, paving the way for the creation of novel derivatives for further investigation.

The inherent structure of this compound can be systematically modified to fine-tune its biological activity and physicochemical properties. These modifications can target the carboxylic acid functional group or the aliphatic side chain to create derivatives with enhanced or novel characteristics.

One key strategy involves the derivatization of the carboxyl group to alter properties like membrane permeability and target interaction. For example, converting the carboxylic acid to an amide is a common approach to enhance the ability of a molecule to cross biological membranes. Another significant modification is the introduction of other functional groups, such as an amino group. The resulting aminocarboxylic acids can serve as building blocks in peptide synthesis. For instance, 2-amino-3-ethylpentanoic acid has been identified as a potential component in synthetic peptides designed to improve binding affinity to specific biological targets like the transferrin receptor 1. nih.gov

Research has also explored how variations in the alkyl "bump" of related pentanoic acid structures can create highly specific molecular interactions. In studies on chemical dimerizers, a molecule containing a 2-ethyl-pentanoic acid substructure was synthesized to act as a "bump" that fits into a specifically engineered cavity in a protein's binding site. pnas.org This highlights how the ethyl group of this compound can be a critical determinant for molecular recognition and specificity.

Furthermore, this compound itself has been identified as a metabolite in Capsicum annuum (bell pepper) with potential to act as a DNA gyrase B inhibitor, suggesting an inherent biological activity that can be explored and optimized through structural modifications. phcogj.com

Table 2: Examples of Structural Modifications and Their Effects

| Original Compound | Modification | Resulting Compound Class | Potential Effect | Reference |

| This compound | Amidation of the carboxyl group | Amide derivative | Enhanced membrane permeability | |

| This compound | Introduction of an amino group | Amino acid derivative (e.g., 2-amino-3-ethylpentanoic acid) | Building block for peptides with modulated binding affinity | nih.gov |

| Pentanoic acid scaffold | Variation of alkyl substituents (e.g., ethyl group) | Substituted pentanoic acid derivative | Creates specific steric interactions ("bump") for engineered protein binding | pnas.org |

| This compound | Use as a natural scaffold | - | Potential DNA gyrase B inhibition | phcogj.com |

These examples demonstrate that the functionalization and structural alteration of the this compound core are effective strategies for developing complex molecules with tailored biological and physicochemical profiles for a range of scientific applications.

Advanced Analytical and Methodological Frameworks in 3 Ethylpentanoic Acid Research

Chromatographic Techniques for Separation, Purity, and Enantiomeric Analysis

Chromatography is fundamental to the analysis of 3-Ethylpentanoic acid, enabling its separation from complex mixtures, assessment of its purity, and resolution of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of carboxylic acids like this compound. For quantitative analysis, reversed-phase HPLC methods are often employed. sielc.com These methods can be scaled for preparative separation to isolate the compound or its impurities. sielc.com

Due to the presence of a chiral center at the third carbon, this compound exists as a pair of enantiomers. The separation of these enantiomers is a significant analytical challenge, as they possess identical physical and chemical properties in an achiral environment. iosrjournals.org Chiral HPLC is the predominant technique for this purpose. shimadzu.com This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation. chromatographyonline.com Common CSPs include those based on cellulose (B213188) derivatives or macrocyclic glycopeptides. iosrjournals.orgresearchgate.net The choice of mobile phase, often a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like 2-propanol, is critical for achieving optimal resolution between the enantiomeric peaks. iosrjournals.org

Table 1: Representative HPLC Conditions for this compound Analysis

| Analysis Type | Column Type | Stationary Phase Example | Mobile Phase Example | Detection |

|---|---|---|---|---|

| Quantitative (Reversed-Phase) | C18 or similar | Newcrom R1 | Acetonitrile, Water, and an acid (e.g., formic acid for MS compatibility) sielc.com | UV, MS |

| Chiral Separation (Normal Phase) | Chiral Stationary Phase (CSP) | Cellulose-based (e.g., Chiralcel OD-H) iosrjournals.org | Hexane: 2-propanol iosrjournals.org | UV, Polarimeter |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and sensitive method for identifying and quantifying organic acids in complex biological samples, making it ideal for metabolic profiling studies. nih.gov The analysis of non-volatile compounds like this compound by GC-MS requires a chemical derivatization step to convert the analyte into a more volatile and thermally stable form. researchgate.net A common approach is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). researchgate.netnih.gov

Once derivatized, the sample is introduced into the gas chromatograph, where it is separated from other components in the mixture based on its boiling point and interaction with the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification. nih.gov This technique has been successfully applied to analyze metabolites in various biological matrices, including urine and serum, to uncover metabolic perturbations associated with different physiological or pathological states. nih.govnih.gov

Table 2: General Workflow for GC-MS Analysis of this compound in Biological Samples

| Step | Description | Example |

|---|---|---|

| 1. Sample Preparation | Extraction of metabolites from the biological matrix (e.g., urine, plasma). nih.gov | Liquid-liquid extraction with solvents like diethyl ether and ethyl acetate. researchgate.net |

| 2. Derivatization | Chemical modification to increase volatility for GC analysis. researchgate.net | Silylation with MSTFA or MTBSTFA to convert the carboxylic acid to a silyl (B83357) ester. researchgate.netnih.gov |

| 3. GC Separation | Separation of the derivatized analyte from other compounds in the mixture. | Use of a capillary column (e.g., DB-5ms) with a programmed temperature ramp. |

| 4. MS Detection | Ionization of the analyte and detection of its mass-to-charge ratio and fragmentation pattern for identification and quantification. nih.gov | Electron Ionization (EI) at 70 eV, followed by a quadrupole or time-of-flight (TOF) mass analyzer. mdpi.com |

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the chemically non-equivalent protons. Based on its structure, (CH₃CH₂)₂CHCH₂COOH, one would anticipate signals for the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the two ethyl substituents, the single methine (CH) proton at the branch point, the methylene group adjacent to the carboxyl function, and the acidic proton of the carboxyl group itself. The integration of these signals would correspond to the number of protons in each environment. docbrown.info

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the molecule's symmetry, the two ethyl groups are equivalent. Therefore, the spectrum is expected to show signals for the methyl carbons, the methylene carbons of the ethyl groups, the methine carbon, the methylene carbon adjacent to the carboxyl group, and the carboxyl carbon. docbrown.info

Table 3: Predicted NMR Spectral Data for this compound

| Spectrum | Group | Expected Chemical Shift (ppm) Range | Expected Splitting Pattern (¹H NMR) |

|---|---|---|---|

| ¹H NMR | -CH₃ | ~0.8-1.0 | Triplet |

| ¹H NMR | -CH₂- (ethyl) | ~1.2-1.5 | Multiplet |

| ¹H NMR | >CH- | ~1.8-2.1 | Multiplet |

| ¹H NMR | -CH₂-COOH | ~2.2-2.4 | Doublet |

| ¹H NMR | -COOH | ~10-12 | Singlet (broad) |

| ¹³C NMR | -CH₃ | ~10-15 docbrown.info | N/A |

| ¹³C NMR | -CH₂- (ethyl) | ~25-30 docbrown.info | N/A |

| ¹³C NMR | >CH- | ~40-45 docbrown.info | N/A |

| ¹³C NMR | -CH₂-COOH | ~45-50 | N/A |

| ¹³C NMR | -COOH | ~175-185 | N/A |

Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation pattern, which serves as a molecular fingerprint. The molecular formula of this compound is C₇H₁₄O₂, corresponding to a molecular weight of approximately 130.18 g/mol . nih.gov In electron impact (EI) mass spectrometry, the molecule is ionized to produce a molecular ion ([M]⁺•) peak, which would be observed at a mass-to-charge ratio (m/z) of 130.

The fragmentation of the molecular ion is predictable and provides structural information. For branched-chain carboxylic acids, fragmentation often involves cleavage of C-C bonds. docbrown.info Key fragmentation pathways for this compound would include the loss of one of the ethyl groups (a mass of 29) to yield a fragment at m/z 101, and the loss of the carboxyl group (a mass of 45) to give a fragment at m/z 85. The fragmentation of the alkyl chain also produces characteristic smaller ions. docbrown.infoacdlabs.com

Table 4: Characteristic Mass Spectrometry Fragments for this compound

| m/z | Ion Formula | Designation/Origin |

|---|---|---|

| 130 | [C₇H₁₄O₂]⁺• | Molecular Ion [M]⁺• |

| 101 | [C₅H₉O₂]⁺ | [M - CH₂CH₃]⁺ |

| 85 | [C₆H₁₃]⁺ | [M - COOH]⁺ |

| 71 | [C₅H₁₁]⁺ | Alkyl fragment |

| 57 | [C₄H₉]⁺ | Alkyl fragment (t-butyl cation structure) |

| 43 | [C₃H₇]⁺ | Alkyl fragment (propyl cation structure) docbrown.info |

In Vitro and In Vivo Research Models for Functional Studies

To understand the biological activities and metabolic fate of this compound, researchers utilize various in vitro (cell-based) and in vivo (animal) models. As a structural analogue of the antiepileptic drug valproic acid (VPA), this compound is often studied within the context of short- and medium-chain fatty acids that can influence cellular metabolism. altex.orgbiologists.com

In vitro studies provide a controlled environment to investigate molecular mechanisms. For instance, primary human hepatocytes (PHHs) have been used to assess the effects of VPA and its analogues on gene expression. altex.org Such models allow for the investigation of pathways related to fatty acid synthesis and cellular stress responses. altex.org Other cell lines, like rat L6 skeletal muscle cells, have been used to explore the metabolism of related compounds and the production of volatile organic compounds. nih.gov Similarly, rat placental cell lines have been employed to study the effects of structurally similar compounds, like 2-ethylhexanoic acid, on genes related to fatty acid uptake and metabolism. oup.com

In vivo studies, typically in rodent models, are essential for understanding the systemic effects of a compound. For example, studies on mice fed a high-fat diet have used metabolic profiling to analyze changes in energy metabolism, including the TCA cycle and fatty acid β-oxidation, providing a framework for how an exogenous fatty acid like this compound might influence these pathways. nih.gov Such models are crucial for assessing how a compound's structure relates to its biological activity and potential for inducing metabolic changes like hepatic steatosis. altex.org

Cell Culture Systems for Investigating Cellular Responses and Mechanisms

In vitro cell culture systems are fundamental in elucidating the cellular and molecular mechanisms of action of chemical compounds such as this compound and its derivatives. These models allow for controlled investigations into specific biological pathways, cellular responses, and potential therapeutic or toxic effects in a simplified and high-throughput environment.

Research has utilized various cell lines to explore the biological activities of this compound derivatives. For instance, studies on methyl 3-ethylpentanoate, an ester of this compound, have employed neuroblastoma cell lines to assess its neuroprotective potential. In these experiments, cell lines like SH-SY5Y were used to model oxidative stress-induced cell death, a key factor in neurodegenerative conditions. Findings indicated that compounds with similar structures could offer protection against such damage, potentially by modulating signaling pathways related to oxidative stress. The ester form can undergo hydrolysis within the biological system, releasing the active this compound, which can then participate in various biochemical reactions.

Furthermore, derivatives such as 2-amino-3-ethyl-pentanoic acid (Aep) have been incorporated into medicinal chemistry research to enhance the properties of other molecules. In one study, substituting an amino acid in a stapled peptide with Aep resulted in a twofold improvement in cell penetration, demonstrating its utility in optimizing compound delivery into the cytosol. nih.gov Such methodological advancements are crucial for developing effective peptide-based therapeutics. nih.gov The use of these derivatives in biochemical research also extends to studies on protein synthesis and metabolism. evitachem.com

These cell-based assays provide critical initial data on a compound's mechanism of action, including its interaction with enzymes and receptors and its ability to traverse cell membranes.

Table 1: Examples of Cell Culture Systems in Research Involving this compound Derivatives

| Derivative Compound | Cell Line | Research Focus | Key Observation | Reference |

| Methyl 3-ethylpentanoate | SH-SY5Y Neuroblastoma | Neuroprotection | Demonstrated protective effects against oxidative stress-induced cell death. | |

| 2-amino-3-ethyl-pentanoic acid (Aep) | Not specified | Cell Penetration | Substitution with Aep in a peptide enhanced cell penetration twofold. | nih.gov |

| (2S)-2-acetamido-3-ethylpentanoic acid | Not specified | Biochemical Research | Investigated as a component in protein synthesis and metabolism studies. | evitachem.com |

Translational Animal Models for Systemic Biological Assessment

Translational animal models are indispensable for assessing the systemic biological effects of chemical compounds, bridging the gap between in vitro findings and human clinical applications. nih.govscispace.com While specific in vivo studies focusing solely on this compound are not extensively documented in the reviewed literature, the methodological frameworks for its structural isomers, such as 2-ethylhexanoic acid (2-EHA) and valproic acid (VPA), provide a clear blueprint for its potential systemic assessment. jst.go.jp These models are crucial for understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, and toxicological profiles of a compound in a whole-organism context. researchgate.net

Rodent models, particularly rats and mice, are commonly employed for these assessments. For structurally related branched-chain carboxylic acids, animal studies have been pivotal in evaluating developmental and hepatic toxicity. For example, studies with 2-EHA and VPA in rats have investigated teratogenic potential, revealing that pharmacokinetic parameters—such as peak plasma concentration and duration of exposure in both the mother and embryo—are critical determinants of the toxic outcome. colab.ws

Metabolic and toxicological assessments in animal models often involve subchronic administration studies. In research on 2-EHA, dietary inclusion in rats and mice led to significant hepatic changes, including increased liver weights and alterations in serum chemistry, which are indicative of peroxisome proliferation. Furthermore, studies using genetically engineered mouse models, such as those with a "humanized" PPARα receptor, have been instrumental in exploring species-specific differences in metabolic responses to compounds like 2-EHA, a metabolite of the industrial plasticizer DEHP. nih.govnih.gov Such models are critical for evaluating the human relevance of findings from rodent studies. nih.gov Urinary analysis in mouse models has also been used to identify volatile organic compounds, including 2-ethylhexanoic acid, as potential biomarkers for disease states like lung cancer. plos.org

The extrapolation of pharmacokinetic data from animal models (e.g., rats, dogs) to humans is often facilitated by allometric scaling, an empirical approach that relates physiological parameters to body weight across species. nih.govbiorxiv.org This methodology is a cornerstone of preclinical drug development, allowing for the prediction of human pharmacokinetic profiles from animal data. nih.gov

Table 2: Methodological Frameworks in Animal Models for Assessing Systemic Effects of Structurally Related Carboxylic Acids

| Compound Class/Example | Animal Model | Assessment Type | Key Methodological Insights | Reference |

| Branched-chain organic acids (e.g., 2-EHA, VPA) | Rat | Developmental Toxicity / Pharmacokinetics | Pharmacokinetic parameters are crucial determinants of teratologic potency. | colab.ws |

| 2-Ethylhexanoic acid (2-EHA) | Rat, Mouse | Subchronic Toxicity / Hepatic Effects | Assessment of liver weight, histopathology, and serum chemistry to determine no-effect levels. | |

| 2-Ethylhexanoic acid (2-EHA) | Humanized PPARα Mouse | Metabolic Effects / Species Specificity | Genetically modified models help determine the human relevance of mechanisms observed in rodents. | nih.govnih.gov |

| 2-Ethylhexanoic acid (2-EHA) | Mouse | Biomarker Discovery | Analysis of urine for volatile organic compounds as potential disease markers. | plos.org |

| General Pharmacokinetics | Rat, Dog, etc. | Pharmacokinetic Profiling | Allometric scaling is used to extrapolate pharmacokinetic parameters from animal data to predict human outcomes. | nih.gov |

Contemporary Applications and Future Research Paradigms for 3 Ethylpentanoic Acid

Strategic Utility in Pharmaceutical and Drug Discovery Research

Essential Building Block for Peptide-Based Therapeutics

3-Ethylpentanoic acid derivatives, particularly its amino acid forms, are crucial building blocks in the creation of peptide-based therapeutics. chemimpex.com These non-proteinogenic amino acids, meaning they are not one of the 20 standard amino acids found in nature, are incorporated into peptide chains to introduce specific structural and functional properties. evitachem.com The ethyl group on the carbon backbone can influence the peptide's hydrophobicity and conformational stability. chemimpex.com

In modern drug development, the synthesis of peptides is a highly controlled process, often carried out using Solid-Phase Peptide Synthesis (SPPS). openaccessjournals.com During SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin support. openaccessjournals.com For this to work, the amino group of the incoming amino acid must be temporarily blocked by a protecting group, which is removed before the next amino acid is added. openaccessjournals.com Derivatives of this compound, such as (S)-Fmoc-2-amino-3-ethyl-pentanoic acid and (R)-Boc-2-amino-3-ethyl-pentanoic acid, are designed for this purpose. chemimpex.comchemimpex.com

Fmoc (Fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl) are common protecting groups that prevent unwanted reactions during synthesis. chemimpex.comchemimpex.com The choice between Fmoc and Boc chemistry depends on the desired synthesis strategy, as they are removed under different chemical conditions. mdpi.com

The use of these protected this compound derivatives allows for the precise and efficient assembly of complex peptide sequences. chemimpex.com Their stability and solubility are enhanced by these protecting groups, making them compatible with automated peptide synthesizers, which streamlines production. chemimpex.comchemimpex.com

The incorporation of 2-amino-3-ethylpentanoic acid into a peptide sequence can alter the final molecule's three-dimensional structure. For example, (2S,3R)-3-amino-2-ethylpentanoic acid (AEPA) has been shown to be compatible with unnatural peptide helices without disrupting their folding. researchgate.net Such modifications are critical in designing peptidomimetics—compounds that mimic the structure and function of natural peptides but have improved properties, such as enhanced stability against enzymatic degradation. openaccessjournals.com Research has shown that peptides containing unnatural amino acids can have improved pharmacokinetics, including better stability and membrane permeability, which are essential characteristics for effective drugs. rsc.org In one study, 2-amino-3-ethylpentanoic acid was identified as a possible replacement for the natural amino acid isoleucine in a Bicycle peptide designed to bind to the human transferrin receptor 1 (TfR1), a target for delivering therapeutics into cells. nih.gov

| Derivative Name | CAS Number | Molecular Formula | Protecting Group | Key Application | Source(s) |

| (S)-Fmoc-2-amino-3-ethyl-pentanoic acid | 1310680-47-7 | C22H25NO4 | Fmoc | Building block in solid-phase peptide synthesis for drug development. | chemimpex.com |

| (R)-Boc-2-amino-3-ethyl-pentanoic acid | 1310680-39-7 | C12H23NO4 | Boc | Used in the synthesis of peptides and other bioactive compounds. | chemimpex.com |

| (S)-Boc-2-amino-3-ethyl-pentanoic acid | 35264-04-1 | C12H23NO4 | Boc | Building block in the synthesis of bioactive peptides. | chemimpex.com |

| (2S,3R)-3-amino-2-ethylpentanoic acid (AEPA) | N/A | C7H15NO2 | None (unprotected) | Component for unnatural peptide helices. | researchgate.net |

Precursor in the Development of Small Molecule Drug Candidates

Beyond its role in peptides, this compound serves as a precursor or intermediate in the synthesis of small molecule drugs. Small molecules remain a cornerstone of the pharmaceutical industry, and the structural components used in their synthesis are critical to their ultimate biological activity.

A notable example is in the development of treatments for Alzheimer's disease. Research into γ-secretase inhibitors, a class of enzymes targeted for their role in producing amyloid-β peptides associated with Alzheimer's, has utilized this compound. For instance, the synthesis of Begacestat, a Notch-1-sparing γ-secretase inhibitor, involved a structural component that was prepared analogously to this compound. researchgate.net This highlights the utility of the compound's core structure in building more complex molecules designed to interact with specific biological targets. researchgate.net

The compound and its close relatives are also explored for other therapeutic potentials. For example, 2-ethylhexanoic acid, a structurally similar branched-chain fatty acid, has been shown to target Peroxisome proliferator-activated receptor alpha (PPARα), a nuclear transcription factor involved in metabolism. nih.gov While direct binding evidence for 2-ethylhexanoic acid is still being established, it demonstrates dose-dependent activation of PPARα. nih.gov This suggests that branched-chain fatty acids like this compound could serve as scaffolds for developing modulators of important metabolic pathways. nih.govontosight.ai Furthermore, 3-ethylpent-2-enoic acid, an unsaturated analog, has been investigated for its potential to lower the growth of cancer cells in laboratory settings. biosynth.com

Contribution to Novel Drug Delivery System Design

The physical and chemical properties of this compound and its derivatives make them valuable in the design of advanced drug delivery systems. chemimpex.comchemimpex.com A major challenge in pharmacology is ensuring that a drug reaches its intended target in the body effectively. The structural properties of molecules used in delivery systems can improve the bioavailability and targeting of therapeutic agents. chemimpex.comchemimpex.com

Derivatives of this compound are employed in bioconjugation techniques. chemimpex.com Bioconjugation is the process of linking molecules, such as a therapeutic peptide, to other biomolecules or carriers to enhance their delivery and effectiveness. chemimpex.com For instance, the (S)-Boc-2-amino-3-ethyl-pentanoic acid derivative is noted for its suitability in developing drug delivery systems that improve the bioavailability of therapeutic agents. chemimpex.com The hydrophobic nature of the ethyl group can also be a factor in these applications, potentially influencing how a drug carrier interacts with cell membranes. chemimpex.com

Peptide-based drug delivery systems themselves represent a significant area of research. Self-assembling peptides, which can form structures like nanofibers or hydrogels, are being developed as vehicles for controlled drug release. nih.gov The inclusion of unnatural amino acids, derived from structures like this compound, can be used to fine-tune the properties of these self-assembling systems. rsc.org

Contributions to Advancements in Biotechnology and Biomolecule Modification

Modification of Biomacromolecules (e.g., Proteins, Enzymes) for Enhanced Functionality

The modification of natural biomacromolecules like proteins and enzymes is a key strategy in biotechnology to create biocatalysts and therapeutics with improved properties. chemimpex.com Incorporating derivatives of this compound into proteins can enhance their stability and activity. evitachem.comchemimpex.com

As a non-proteinogenic amino acid, (2S)-2-acetamido-3-ethylpentanoic acid can be incorporated into proteins during their synthesis. evitachem.com This process can influence the final structure and, consequently, the function of the protein. evitachem.com Such modifications can impact various biological processes, including enzyme activity and cellular signaling pathways. evitachem.com The ability to engineer proteins with enhanced stability is crucial for industrial applications where enzymes might be used as biocatalysts under conditions that would normally cause them to degrade. chemimpex.com

| Compound Name | Role in Modification | Potential Outcome | Source(s) |

| (R)-Fmoc-2-amino-3-ethyl-pentanoic acid | Used to modify proteins and enzymes. | Enhances stability and activity for industrial processes. | chemimpex.com |

| (2S)-2-acetamido-3-ethylpentanoic acid | Incorporated into proteins during synthesis. | Influences protein structure and function, affecting enzyme activity and cell signaling. | evitachem.com |

Production of Biologically Relevant Molecules and Biocatalysis

This compound is part of the broader family of branched-chain fatty acids, which play roles in various biochemical processes. ontosight.ai Fatty acids are fundamental to energy storage and the structure of cell membranes and act as precursors for many biologically important molecules. ontosight.aiopentextbc.ca In this context, this compound can be considered a metabolite or a product of certain metabolic pathways. ontosight.ai

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a growing field focused on creating more sustainable and efficient chemical synthesis processes. spinchem.commdpi.com Research has demonstrated the use of enzymes, specifically lipases, for the biocatalytic production of esters from branched acids like 2-ethylhexanoic acid. mdpi.com For instance, the immobilized lipase (B570770) Novozym® 435 has been successfully used to catalyze the synthesis of esters from 2-ethylhexanol and 2-methylhexanoic acid in a solvent-free system. researchgate.net These biocatalytic processes are considered environmentally friendly alternatives to traditional chemical methods, operating under mild conditions with high specificity. mdpi.com This approach can be extended to produce esters of this compound, which may find use in specialty chemicals or as components in cosmetics and pharmaceuticals. ontosight.aimdpi.com

Role in Industrial Chemical Synthesis and Materials Science Innovation

This compound, a branched-chain carboxylic acid with the molecular formula C7H14O2, serves as a versatile intermediate in the synthesis of a variety of organic compounds. cymitquimica.comlookchem.com Its structure, featuring a five-carbon backbone with an ethyl group at the third position, allows for a range of chemical transformations. cymitquimica.com The carboxylic acid functional group (-COOH) imparts acidic properties and enables reactions such as esterification and neutralization. cymitquimica.com

The synthesis of this compound itself can be achieved through methods like the oxidation of 3-ethylpentanal (B3010029) or the hydrolysis of its corresponding esters. ontosight.ai It is utilized as a building block in the production of pharmaceuticals, cosmetics, and other specialty chemicals. lookchem.comontosight.ai For instance, it can be a starting material for producing amino acid derivatives like (2S)-2-acetamido-3-ethylpentanoic acid, which has potential applications in pharmaceutical development and biochemical research. evitachem.com The synthesis of this derivative involves the amidation of the carboxylic acid group of this compound, followed by hydrolysis. evitachem.com

Furthermore, derivatives of this compound, such as 3-ethyl-3-hydroxypentanoic acid, are also important intermediates. This hydroxylated derivative can be used in the production of specialty chemicals and as a building block for polymers.

By analogy with other branched-chain carboxylic acids, this compound holds potential for exploratory applications in the development of novel solvents and specialty chemicals. Branched-chain fatty acids are recognized for their unique properties that can be harnessed in various industrial applications. nih.gov

For example, long-chain and branched-chain carboxylic acids are being investigated as components of hydrophobic deep eutectic solvents (HDES). mdpi.com These solvents are of interest for applications such as metal ion extraction. mdpi.com The branching of the carboxylic acid chain can influence the intermolecular interactions and physical properties like polarity and viscosity of the resulting solvent, allowing for the fine-tuning of its performance. mdpi.com Specifically, branching can weaken intermolecular interactions, which may be due to increased hydrogen ion dissociation, thereby altering the solvent's characteristics. mdpi.com

The unique structural features of branched-chain acids like this compound make them interesting candidates for creating specialty chemicals with tailored properties. lookchem.com

Future Research Directions and Emerging Opportunities

Untargeted metabolomics, a comprehensive approach to study the small-molecule metabolites in a biological system, presents a significant opportunity to deepen the understanding of the biological roles and implications of this compound. This technique allows for the simultaneous measurement of a wide array of metabolites, providing a snapshot of the metabolic state of an organism. mdpi.comfrontiersin.org

By applying untargeted metabolomics, researchers can investigate how this compound and its derivatives interact with and influence metabolic pathways. For instance, studies have used this approach to identify alterations in metabolic pathways, such as amino acid and fatty acid metabolism, in various disease states. mdpi.combezmialem.edu.tr The detection of changes in the levels of specific metabolites, including branched-chain amino acids and their derivatives, can provide insights into disease mechanisms. bezmialem.edu.tr

Future research could employ untargeted metabolomics to explore the metabolic fate of this compound in different biological systems and to identify any resulting bioactive metabolites. This could reveal novel biological functions and potential therapeutic applications. The integration of data from untargeted metabolomics with other "omics" technologies can offer a more holistic view of the biological impact of this compound.

A key area for future research is the development of advanced and sustainable synthetic routes for this compound and other branched-chain carboxylic acids. Traditional chemical synthesis often relies on petroleum-based feedstocks and can involve harsh reaction conditions. osti.gov There is a growing emphasis on developing "green chemistry" approaches that utilize renewable resources and environmentally benign processes. chemistryworld.comtmv.ac.in

One promising strategy is the production of neo-acids, which are highly branched carboxylic acids, from biomass-derived monomers. osti.gov Research has demonstrated the potential to synthesize these acids from lignocellulosic biomass through catalytic processes like hydroxyalkylation/alkylation (HAA) and hydrodeoxygenation (HDO). osti.gov Such bio-based routes offer a more sustainable alternative to fossil fuel-dependent methods. nih.gov

Furthermore, the development of biocatalytic processes using enzymes like lipases for the synthesis of branched acid esters is another avenue for sustainable production. mdpi.com These enzymatic methods can offer high selectivity and operate under milder conditions compared to conventional chemical synthesis. mdpi.com Future work could focus on optimizing these biocatalytic systems and exploring microbial fermentation as a means to produce this compound and its derivatives from renewable feedstocks. nih.govmdpi.com

Expanding structure-activity relationship (SAR) studies for bioactive derivatives of this compound is a critical direction for future research. SAR studies are fundamental in medicinal chemistry for optimizing the therapeutic properties of a lead compound by systematically modifying its chemical structure and evaluating the effects on its biological activity. iris-biotech.de

For carboxylic acid-containing compounds, it is known that a wide variety of derivatives can exhibit biological activity. google.com Research on other branched-chain carboxylic acids has shown that modifications to the structure, such as the length and position of the branched-chain, can significantly impact their biological effects. mdpi.comcefic-lri.org For example, transcriptional profiling of various branched carboxylic acids has revealed that the size of the alkyl substituents at the alpha position influences their biological activity profile. cefic-lri.org

Future SAR studies on this compound derivatives could involve synthesizing a library of related compounds with systematic variations in the alkyl chain and functional groups. These derivatives would then be screened for various biological activities. Such studies could lead to the discovery of novel bioactive molecules with potential applications in pharmaceuticals or agrochemicals. ekb.eg

Q & A

Basic: What are the most reliable synthetic routes for producing 3-ethylpentanoic acid, and how do reaction conditions influence yield?

Methodological Answer:

this compound is commonly synthesized via Grignard reactions or malonic ester synthesis .

- Grignard Approach : React (bromomethyl)cyclobutane with CO₂ to form the carboxylate intermediate, followed by acidic workup. This method requires strict anhydrous conditions and controlled temperature (0–5°C) to prevent side reactions .

- Malonic Ester Route : Alkylate diethyl malonate with 3-bromopentane using NaOEt as a base. Subsequent hydrolysis and decarboxylation yield the target compound. Optimal yields (~70–80%) are achieved with reflux in aqueous HCl and careful pH control during hydrolysis .

- Key Variables : Temperature, solvent polarity (THF/MeOH mixtures enhance reactivity), and stoichiometry of alkylating agents significantly affect isomerization byproducts (e.g., cyclopentenylacetic acid derivatives) .

Advanced: How can conflicting spectroscopic data (e.g., NMR or IR) for this compound be resolved when characterizing novel derivatives?

Methodological Answer:

Discrepancies in spectral data often arise from solvent effects , isomeric impurities , or hydrogen bonding interactions .

- NMR Analysis : Compare and NMR shifts with computational models (e.g., DFT calculations) to validate peak assignments. For example, the carboxylic proton (δ ~10–12 ppm) may split in polar solvents due to dimerization .

- IR Spectroscopy : Use attenuated total reflectance (ATR) FTIR to confirm the carboxylic O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹). Discrepancies in peak broadening can indicate residual moisture or incomplete purification .

- Cross-Validation : Combine mass spectrometry (HRMS) and chromatographic purity checks (HPLC, ≥95% purity) to rule out contaminants. For isomers, employ chiral columns or derivatization (e.g., methyl ester formation) for separation .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Methodological Answer:

Critical properties include:

- Acidity : pKa ≈ 4.8–5.2 (weaker than shorter-chain acids due to alkyl group electron-donating effects). Adjust buffer systems (e.g., phosphate pH 7.4) to maintain solubility in aqueous reactions .

- Solubility : Limited in water (~1.2 g/L at 25°C), but miscible with ethanol, THF, and DCM. Use co-solvents (e.g., 10% DMSO) for biological assays .

- Thermal Stability : Decomposes above 200°C; avoid prolonged heating in reflux setups.

Advanced: How does branching (e.g., ethyl vs. methyl substituents) impact the reactivity of this compound in esterification or amidation reactions?

Methodological Answer:

Branching introduces steric hindrance and electronic effects:

- Esterification : Ethyl groups reduce nucleophilic attack on the carbonyl carbon. Use coupling agents like EDC/NHS to activate the carboxylic acid, improving reaction rates with bulky alcohols or amines .

- Amidation : Kinetic studies show this compound reacts 30% slower than linear analogs with primary amines. Optimize by using DCC/DMAP catalysts in dry DMF at 50°C .

- Electronic Effects : Alkyl groups donate electron density via induction, slightly reducing electrophilicity. Substituent position (α vs. β) further modulates reactivity; computational modeling (e.g., Hammett plots) can predict trends .

Advanced: What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

Methodological Answer:

- Dose-Response Modeling : Fit data to a sigmoidal curve using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Account for clustering in biological replicates via mixed-effects models .

- Outlier Detection : Use Grubbs’ test or Dixon’s Q-test to identify anomalous data points. Replicate experiments if >10% of data deviates from the mean .

- Uncertainty Quantification : Calculate 95% confidence intervals for IC₅₀ values. Report variability sources (e.g., pipetting errors, cell viability assays) in supplementary materials .

Basic: How is this compound named under IUPAC guidelines, and what structural features dictate its nomenclature?

Methodological Answer:

- Parent Chain Selection : The longest carbon chain containing the carboxylic acid group (pentanoic acid).

- Substituent Numbering : The ethyl group is on carbon 3, yielding "this compound." The carboxyl carbon is always position 1, with numbering prioritized to give substituents the lowest possible indices .

Advanced: What are the limitations of current catalytic systems for asymmetric synthesis of this compound derivatives, and how can enantiomeric excess be improved?

Methodological Answer:

- Catalyst Limitations : Chiral Lewis acids (e.g., BINOL-based catalysts) often show <80% enantiomeric excess (ee) due to competing non-catalytic pathways.

- Optimization Strategies :

- Use substrate engineering (e.g., bulky protecting groups) to restrict conformational flexibility.

- Employ dynamic kinetic resolution with enzymes (lipases) in biphasic systems to enhance ee to >95% .

- Monitor reactions in real-time via circular dichroism (CD) spectroscopy to adjust conditions dynamically .

Basic: What analytical techniques are essential for confirming the purity of this compound in synthetic workflows?

Methodological Answer:

- Chromatography : HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to detect impurities ≥0.1% .

- Melting Point : Sharp range (e.g., 45–47°C) indicates purity; broad ranges suggest solvates or isomers .

- Elemental Analysis : Match experimental C/H/O percentages to theoretical values (C: 62.0%, H: 9.7%, O: 28.3%) .

Advanced: How can computational methods (e.g., DFT, MD) predict the biological activity of this compound analogs?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase-2). Validate with binding free energy calculations (MM-PBSA) .

- QSAR Models : Train on datasets of carboxylic acid bioactivity to predict logP, bioavailability, and toxicity. Incorporate Hammett constants for substituent effects .

- Limitations : Solvation effects and protein flexibility are often underrepresented; combine with experimental IC₅₀ data for robust predictions .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Acid-resistant gloves (nitrile), goggles, and lab coats.

- Ventilation : Use fume hoods to prevent inhalation of vapors (irritant to mucous membranes).

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Avoid water rinses to prevent spreading .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.